molecular formula C8H9N5O B7796954 2-amino-7-prop-2-enyl-3H-purin-6-one

2-amino-7-prop-2-enyl-3H-purin-6-one

Cat. No.: B7796954
M. Wt: 191.19 g/mol
InChI Key: JLXNWMULWUSNNZ-UHFFFAOYSA-N
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Description

It is characterized by a methyl group attached to the ninth carbon of a decanoic acid chain

Preparation Methods

The synthesis of 9-methyl-decanoic acid can be achieved through several methods. One common approach involves the alkylation of decanoic acid using methylating agents under controlled conditions. Industrial production methods often employ catalytic processes to ensure high yield and purity. For instance, the use of manganese catalysts and magnesium metal in a mechanical grinding method has been reported for similar compounds .

Chemical Reactions Analysis

9-methyl-decanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-methyl-decanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-methyl-decanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

9-methyl-decanoic acid can be compared with other medium-chain fatty acids such as:

    Decanoic acid: Lacks the methyl group at the ninth carbon, resulting in different physical and chemical properties.

    8-methyl-decanoic acid: Similar structure but with the methyl group at the eighth carbon, leading to variations in reactivity and biological activity.

    Nonanoic acid:

Properties

IUPAC Name

2-amino-7-prop-2-enyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXNWMULWUSNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C=NC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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